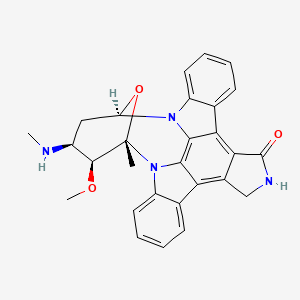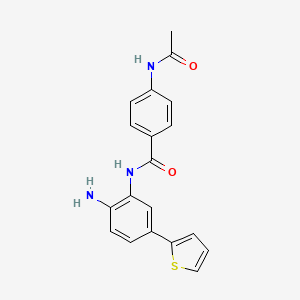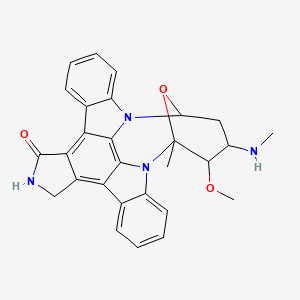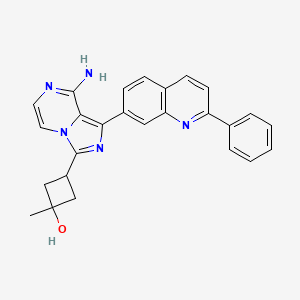
Staurosporine, from Streptomyces sp.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Staurosporine is an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus. It is a potent inhibitor of protein kinases, particularly protein kinase C, and has been extensively studied for its ability to induce apoptosis in various cell lines. This compound has significant implications in cancer research and drug development due to its broad-spectrum kinase inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactionsKey steps include the formation of the indole ring system and the subsequent cyclization to form the carbazole structure .
Industrial Production Methods: Industrial production of staurosporine primarily relies on fermentation processes using Streptomyces species. Optimization of fermentation conditions, such as pH control and glucose feeding, has significantly improved the yield of staurosporine. Genetic engineering techniques, including the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus, have further enhanced production levels .
Analyse Des Réactions Chimiques
Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.
Common Reagents and Conditions: Common reagents used in the chemical modification of staurosporine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products: The major products formed from these reactions include derivatives with altered kinase inhibition profiles or improved pharmacokinetic properties. These derivatives are crucial for developing more effective therapeutic agents .
Applications De Recherche Scientifique
Staurosporine has a wide range of scientific research applications:
Chemistry: Used as a lead compound for synthesizing other kinase inhibitors.
Biology: Employed in studies to understand cell signaling pathways and apoptosis mechanisms.
Medicine: Investigated for its potential in treating various cancers due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new drugs and as a tool in biochemical assays to study protein kinases
Mécanisme D'action
Staurosporine exerts its effects by inhibiting protein kinases, particularly protein kinase C. This inhibition disrupts various cellular processes, including cell cycle progression and signal transduction pathways. The compound induces apoptosis through multiple mechanisms, including the mitochondrial apoptotic pathway and caspase activation. Staurosporine’s ability to inhibit a broad range of kinases makes it a valuable tool in cancer research and drug development .
Comparaison Avec Des Composés Similaires
Midostaurin: Another indolocarbazole alkaloid used in cancer therapy.
K252a: A kinase inhibitor with a similar structure but different specificity.
UCN-01: A derivative of staurosporine with improved pharmacokinetic properties.
Comparison: Staurosporine is unique due to its broad-spectrum kinase inhibition and potent apoptotic effects. While similar compounds like midostaurin and UCN-01 are also effective kinase inhibitors, staurosporine’s non-specific inhibition makes it a versatile tool in research. this non-specificity can also lead to higher toxicity, which is a consideration in therapeutic applications .
Propriétés
Numéro CAS |
622996-74-1 |
|---|---|
Formule moléculaire |
C28H26N4O3 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2S,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1 |
Clé InChI |
HKSZLNNOFSGOKW-VCPDCAFQSA-N |
SMILES isomérique |
C[C@@]12[C@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754669.png)
![N-[[(4S,5R)-8-[2-(2-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754687.png)
![1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754688.png)
![Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754690.png)
![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)
![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)
![N-[[8-[2-(2-fluorophenyl)ethynyl]-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754719.png)
![N-[(2R,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754722.png)
![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)



![N-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754765.png)
